5-Chloro-7-(2-ethylhexyl)quinolin-8-OL
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
139036-07-0 |
|---|---|
Molecular Formula |
C17H22ClNO |
Molecular Weight |
291.8 g/mol |
IUPAC Name |
5-chloro-7-(2-ethylhexyl)quinolin-8-ol |
InChI |
InChI=1S/C17H22ClNO/c1-3-5-7-12(4-2)10-13-11-15(18)14-8-6-9-19-16(14)17(13)20/h6,8-9,11-12,20H,3-5,7,10H2,1-2H3 |
InChI Key |
GAECVJOJPDIDDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC1=CC(=C2C=CC=NC2=C1O)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 5 Chloro 7 2 Ethylhexyl Quinolin 8 Ol
Foundational Approaches to Quinoline (B57606) Core Synthesis
The construction of the quinoline scaffold is the initial critical phase. Classical methods like the Doebner-von Miller and Skraup syntheses provide versatile pathways to the bicyclic system, which can then be further functionalized.
The Doebner-von Miller reaction is a robust method for synthesizing quinolines through the reaction of an aniline (B41778) with α,β-unsaturated carbonyl compounds. wikipedia.org This reaction is essentially an extension of the Skraup synthesis, but it allows for the preparation of quinolines with substituents on the pyridine (B92270) ring. acs.org The reaction is typically catalyzed by strong Brønsted or Lewis acids. wikipedia.org
The general mechanism involves the initial Michael addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by an acid-catalyzed cyclization and subsequent dehydration to form a dihydroquinoline intermediate. The final step is an oxidation to yield the aromatic quinoline ring. iipseries.orgyoutube.com
Modifications to the classical Doebner-von Miller conditions have been developed to improve yields and reaction conditions. For instance, the original method was often plagued by low yields due to the acid-catalyzed polymerization of the carbonyl substrate. nih.gov The development of biphasic reaction media helped to mitigate this issue by sequestering the carbonyl compound in an organic phase, which reduced polymerization and increased yield. nih.gov Further modifications include the use of acrolein diethyl acetal (B89532) as a stable precursor to acrolein, which serves as the three-carbon unit for annulation with anilines to form the quinoline ring. nih.gov This reaction has been successfully applied to the synthesis of 8-hydroxyquinaldine (B167061) and 5-chloro-8-hydroxyquinaldine. cdnsciencepub.com
| Starting Materials | Reaction | Product | Key Features |
| Aniline, α,β-Unsaturated Carbonyl Compound | Doebner-von Miller Reaction | Substituted Quinoline | Acid-catalyzed; Forms substituted quinolines. wikipedia.org |
| Aniline, Acrolein Diethyl Acetal | Modified Doebner-von Miller | Heteroring-unsubstituted quinolines | Biphasic or monophasic media to improve yield. nih.gov |
The Skraup synthesis is one of the oldest and most direct methods for producing the quinoline core. wikipedia.org The classic reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com The reaction is notoriously vigorous and exothermic, often requiring the addition of moderators like ferrous sulfate (B86663) to control its rate. uop.edu.pk
The mechanism of the Skraup reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein. pharmaguideline.comwordpress.com The aniline then undergoes a Michael addition to the acrolein. Following this, an acid-catalyzed cyclization and dehydration occur to form 1,2-dihydroquinoline, which is finally oxidized to quinoline. uop.edu.pk
This method is highly versatile for creating substituted quinolinols by simply using a substituted aniline as the starting material. For example, using o-aminophenol as the starting aniline derivative in a Skraup reaction yields 8-hydroxyquinoline (B1678124). google.com Similarly, the synthesis of 5-chloro-8-hydroxyquinoline (B194070) can be achieved using this method. cdnsciencepub.com Optimization of the Skraup reaction for 8-hydroxyquinoline synthesis has been explored, with patents describing the addition of desiccants like anhydrous cupric sulfate and calcium oxide to absorb water, thereby improving the efficiency of the concentrated sulfuric acid and accelerating the dehydration cyclization step. google.com
| Starting Materials | Reaction | Product | Key Features |
| Aniline, Glycerol, H₂SO₄, Oxidizing Agent | Skraup Synthesis | Quinoline | Highly exothermic; requires moderators. uop.edu.pk |
| o-Aminophenol, Glycerol, H₂SO₄, Oxidizing Agent | Skraup Synthesis | 8-Hydroxyquinoline | Direct synthesis of the quinolinol core. google.com |
| 4-chloro-2-aminophenol, Glycerol | Skraup Synthesis | 5-Chloro-8-hydroxyquinoline | Utilizes a substituted aniline to build the desired scaffold. cdnsciencepub.com |
Regioselective Introduction of Substituents
Once the 8-hydroxyquinoline core is synthesized, the next critical steps involve the regioselective introduction of the chloro and 2-ethylhexyl groups at the C-5 and C-7 positions, respectively. The electronic properties of the 8-hydroxyquinoline ring direct the positions of electrophilic substitution.
The 8-hydroxyquinoline ring is activated towards electrophilic aromatic substitution, with the C-5 and C-7 positions being the most nucleophilic. pharmaguideline.comscispace.com Direct halogenation of 8-hydroxyquinoline typically leads to a mixture of products, often resulting in the 5,7-dihalogenated derivative due to the high reactivity of the ring. scispace.com
Achieving selective monochlorination at the C-5 position requires careful control of reaction conditions. Strategies to achieve this selectivity often involve modifying the reactivity of the substrate or using specific halogenating agents. One approach involves the in situ formation of an O-acyl 8-hydroxyquinoline, which can then be halogenated. By utilizing O-acylated 8-hydroxyquinolines in the presence of a Lewis acid like AlCl₃, electrophilic halogenation can be directed specifically to the C-5 position. researchgate.net This method provides a switchable pathway between C-5 monohalogenation and C-5, C-7 dihalogenation. researchgate.net Enzymatic or "green" methods have also been explored, using flavin-dependent halogenases which can provide high regioselectivity, though these often favor chlorination at the position ortho to the hydroxyl group (C-7). usu.edu
Introducing an alkyl group, such as 2-ethylhexyl, onto the C-7 position of the 5-chloro-8-hydroxyquinoline intermediate is typically accomplished via an electrophilic alkylation reaction, most commonly a Friedel-Crafts type reaction. moreheadstate.edu The hydroxyl group at C-8 activates the ring, directing incoming electrophiles to the ortho (C-7) and para (C-5) positions. Since the C-5 position is already occupied by a chloro substituent, the alkylation is directed primarily to the C-7 position.
Acid-catalyzed alkylation of 8-hydroxyquinoline using various alcohols in the presence of a strong acid like sulfuric acid has been demonstrated. moreheadstate.edu This reaction proceeds through the formation of a carbocation from the alcohol (or a related alkylating agent), which then acts as the electrophile. While direct alkylation with 2-ethylhexyl alcohol under these conditions is feasible, the reaction may require optimization to manage potential side reactions or the formation of isomeric products. The specific conditions, such as temperature and the ratio of reactants, would need to be carefully controlled to achieve a good yield of the desired 7-(2-ethylhexyl) product. moreheadstate.edu
Mechanistic Studies and Reaction Optimization in Quinolinol Synthesis
The mechanisms of the foundational quinoline syntheses have been the subject of considerable study to improve reaction efficiency and control. In the Skraup reaction, it is widely accepted that the initial step is the acid-catalyzed dehydration of glycerol to acrolein. wordpress.com Similarly, the Doebner-von Miller reaction proceeds through the formation of an α,β-unsaturated aldehyde or ketone, which then reacts with the aniline. iipseries.org A proposed mechanism for the cyclization step involves the reversible formation of diazetidinium ions from N-aryliminium salt intermediates, which then irreversibly cyclize to form the dihydroquinoline. acs.org
Reaction optimization is crucial for the industrial application of these syntheses. For the Skraup synthesis, which is often violent, modifications include the slow, controlled addition of reactants and the use of moderators. cdnsciencepub.com Recent efforts have focused on "green chemistry" approaches, such as using ionic liquids as media and employing microwave irradiation to increase reaction efficiency and reduce harsh conditions. nih.gov For the Doebner-von Miller reaction, optimization has involved moving from harsh acids to reusable catalysts and exploring solvent-free conditions. nih.gov Computational chemistry and machine learning are emerging as tools to predict optimal reaction parameters and pathways, aiming to establish more efficient and environmentally sound synthetic routes for quinoline production. mdpi.com
Green Chemistry Principles and Sustainable Synthetic Routes for Quinoline Derivatives
The application of green chemistry principles to the synthesis of quinoline derivatives, such as 5-Chloro-7-(2-ethylhexyl)quinolin-8-OL, is a critical endeavor aimed at mitigating the environmental impact of traditional synthetic methodologies. Historically, the synthesis of quinolines has often relied on methods that utilize hazardous reagents, harsh reaction conditions, and generate significant amounts of waste. Modern sustainable approaches seek to address these shortcomings by focusing on aspects such as atom economy, the use of renewable feedstocks, safer solvents, and energy efficiency.
The core principles of green chemistry that are particularly relevant to the synthesis of functionalized quinolines include:
Prevention of Waste: Designing synthetic pathways that minimize the generation of waste products.
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
Use of Less Hazardous Chemical Syntheses: Employing and generating substances that possess little or no toxicity to human health and the environment.
Designing Safer Chemicals: Designing chemical products to affect their desired function while minimizing their toxicity.
Safer Solvents and Auxiliaries: Avoiding the use of auxiliary substances such as solvents, or making them innocuous.
Design for Energy Efficiency: Conducting synthetic methods at ambient temperature and pressure whenever possible.
Use of Renewable Feedstocks: Utilizing renewable raw materials rather than depleting ones whenever technically and economically practicable.
Reduce Derivatives: Minimizing or avoiding unnecessary derivatization (use of blocking groups, protection/deprotection) to reduce steps and waste.
Catalysis: Using catalytic reagents (as selective as possible) in preference to stoichiometric reagents.
Design for Degradation: Designing chemical products so that at the end of their function they can break down into innocuous degradation products.
Real-time Analysis for Pollution Prevention: Developing analytical methodologies to allow for real-time monitoring and control prior to the formation of hazardous substances.
Inherently Safer Chemistry for Accident Prevention: Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents, including releases, explosions, and fires.
For the specific synthesis of this compound, sustainable routes would involve the greening of both the chlorination and the alkylation steps. Traditional chlorination methods often employ harsh and toxic reagents. Greener alternatives focus on the use of safer chlorinating agents and catalytic systems that improve regioselectivity and reduce waste.
Similarly, the introduction of the 2-ethylhexyl group at the 7-position via traditional Friedel-Crafts alkylation typically requires stoichiometric amounts of Lewis acid catalysts, which are often corrosive and produce significant waste. Sustainable approaches focus on the use of solid acid catalysts, reusable catalysts, and directing group-assisted C-H activation to achieve higher efficiency and minimize environmental impact. C-H functionalization, in particular, represents a highly atom-economical approach to forming carbon-carbon bonds, as it avoids the pre-functionalization of substrates.
The following table provides a comparative overview of traditional versus green synthetic approaches for key transformations in the synthesis of substituted quinolines, illustrating the potential for environmental improvement.
| Transformation | Traditional Method | Green Alternative | Advantages of Green Alternative |
| Quinoline Core Synthesis | Skraup Synthesis (aniline, glycerol, sulfuric acid, oxidizing agent) | Microwave-assisted synthesis in water or ionic liquids | Reduced reaction time, lower energy consumption, avoidance of hazardous solvents, improved yields. |
| Chlorination | Use of Cl2 gas or SO2Cl2 | N-Chlorosuccinimide (NCS) with a catalyst, or electrochemical chlorination | Milder reaction conditions, improved safety, higher selectivity, reduced hazardous waste. |
| Alkylation | Friedel-Crafts alkylation with alkyl halides and stoichiometric AlCl3 | Catalytic C-H alkylation with alkenes using reusable solid acid catalysts or transition metal catalysts | High atom economy, avoidance of stoichiometric Lewis acids, potential for solvent-free conditions, reduced waste. |
By integrating these green chemistry principles, the synthesis of this compound and other quinoline derivatives can be made more sustainable, safer, and more efficient, aligning with the broader goals of environmentally conscious chemical manufacturing.
Coordination Chemistry and Metal Complexation of 5 Chloro 7 2 Ethylhexyl Quinolin 8 Ol
Principles of Metal Chelation by 8-Hydroxyquinolines
8-Hydroxyquinoline (B1678124) (8HQ) is a classic bidentate chelating agent, capable of forming stable five-membered rings with metal ions. This chelating ability is the foundation of its widespread use in analytical chemistry, materials science, and medicinal chemistry. nih.govtandfonline.comresearchgate.netscispace.comnih.gov The stability of these metal complexes is attributed to the chelate effect, where the formation of a ring structure enhances the thermodynamic stability compared to coordination with monodentate ligands.
The 8-hydroxyquinoline scaffold possesses two primary binding sites for metal ions: the phenolic oxygen and the heterocyclic nitrogen atom. nih.govresearchgate.net Upon deprotonation of the hydroxyl group, the resulting phenoxide oxygen acts as a hard donor, while the pyridine (B92270) nitrogen acts as a borderline donor. This combination allows 8-hydroxyquinolines to effectively coordinate with a wide range of metal ions, from hard alkali earth metals to softer transition metals. researchgate.net The coordination typically results in the formation of a stable five-membered chelate ring. The geometry of the resulting complex is dependent on the metal ion, its coordination number, and the stoichiometry of the ligand-to-metal ratio. For instance, with divalent metal ions, it is common to observe the formation of 1:2 (metal:ligand) complexes with a tetrahedral or octahedral geometry. scirp.org
The affinity and selectivity of 8-hydroxyquinoline derivatives for specific metal ions can be fine-tuned by introducing substituents onto the quinoline (B57606) ring. researchgate.net Electron-donating groups, such as alkyl chains, are predicted to increase the electron density on the donor atoms, thereby enhancing the basicity of the ligand and the stability of the resulting metal complexes. rroij.com Conversely, electron-withdrawing groups, like halogens, can decrease the basicity of the donor atoms, which may lead to a decrease in the stability of the metal complexes. nih.gov
Synthesis and Structural Elucidation of Metal Complexes with 5-Chloro-7-(2-ethylhexyl)quinolin-8-OL
The synthesis of metal complexes with 8-hydroxyquinoline derivatives is generally straightforward, and their structures can be elucidated using a variety of spectroscopic and analytical techniques.
Metal complexes of substituted 8-hydroxyquinolines are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govmdpi.comaristonpubs.comresearchgate.netresearchgate.net For the preparation of divalent metal chelates such as those of Zn(II) and Cu(II), the general procedure involves dissolving this compound in a solvent like ethanol or methanol, followed by the addition of an aqueous or alcoholic solution of the metal salt (e.g., zinc acetate or copper chloride). The reaction is often carried out at room temperature or with gentle heating, and the resulting metal complex precipitates out of the solution and can be collected by filtration. scirp.org
The synthesis of transition metal complexes, such as those with Ru(II), may require more specific conditions. For instance, half-sandwich Ru(II) complexes can be prepared by reacting the 8-hydroxyquinoline derivative with a ruthenium precursor, such as [Ru(η⁶-p-cymene)Cl₂]₂, in a suitable solvent system. mdpi.com The stoichiometry of the reactants is controlled to achieve the desired metal-to-ligand ratio in the final complex.
Table 1: Representative Synthetic Methods for Metal Complexes of Substituted 8-Hydroxyquinolines
| Metal Ion | Typical Precursor | Solvent | Reaction Conditions |
|---|---|---|---|
| Zn(II) | Zinc acetate, Zn(OAc)₂ | Ethanol/Water | Room temperature or gentle heating |
| Cu(II) | Copper(II) chloride, CuCl₂ | Methanol | Stirring at room temperature |
The structural characterization of the newly synthesized metal complexes is crucial to confirm their formation and to understand their coordination geometry. mdpi.comaristonpubs.comresearchgate.netmdpi.comekb.egutmb.eduekb.eg
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. The disappearance or significant shift of the broad O-H stretching band of the free ligand (typically around 3400 cm⁻¹) upon complexation indicates the deprotonation of the hydroxyl group and the formation of a metal-oxygen bond. aristonpubs.combendola.com Furthermore, shifts in the C=N stretching vibration of the quinoline ring can provide evidence for the coordination of the nitrogen atom to the metal center. ekb.eg
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes (e.g., Zn(II)). Upon complexation, the chemical shifts of the protons and carbons in the vicinity of the coordination sites will be affected, providing information about the binding of the metal ion. bendola.comresearchgate.net
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the metal complexes can provide insights into the coordination environment of the metal ion. The spectra of the complexes typically show intraligand charge transfer bands, and in the case of transition metal complexes, d-d transitions or metal-to-ligand charge transfer (MLCT) bands may be observed. scirp.orgnih.gov
Table 2: Expected Spectroscopic Data for a Metal Complex of this compound
| Technique | Expected Observation upon Complexation |
|---|---|
| IR Spectroscopy | Disappearance of the O-H stretching band; Shift in the C=N stretching frequency. |
| ¹H NMR (for diamagnetic complexes) | Shifts in the resonances of the aromatic protons near the coordination sites. |
| UV-Vis Spectroscopy | Appearance of new absorption bands (e.g., MLCT) or shifts in existing bands. |
Thermodynamic and Kinetic Aspects of Complex Formation
The formation of a metal complex is governed by both thermodynamic and kinetic factors. The thermodynamic stability of a complex is quantified by its stability constant (or formation constant), which is a measure of the equilibrium position of the complexation reaction. nih.govnih.gov Higher stability constants indicate a greater tendency for the complex to form. The stability of 8-hydroxyquinoline complexes is influenced by factors such as the nature of the metal ion (e.g., its charge and size) and the electronic and steric properties of the substituents on the ligand. nih.gov
The thermodynamic parameters of complex formation, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), can be determined experimentally, often through potentiometric or calorimetric titrations. nih.gov A negative ΔG value indicates a spontaneous complexation process. The enthalpy change (ΔH) reflects the heat absorbed or released during the reaction, while the entropy change (ΔS) relates to the change in disorder of the system. For chelation reactions, the entropy change is often positive and favorable due to the release of solvent molecules from the coordination sphere of the metal ion. nih.gov
The kinetics of complex formation describe the rate at which the complex is formed. While the complexation of many divalent metal ions with 8-hydroxyquinoline derivatives is relatively fast, the kinetics can be influenced by factors such as the solvent, temperature, and the specific metal ion and ligand involved.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 8-Hydroxyquinoline |
| Zinc(II) acetate |
| Copper(II) chloride |
Research Applications of Metal-Quinolinol Complexes
The unique chelating properties of 8-hydroxyquinoline and its derivatives allow for the formation of stable complexes with a wide range of metal ions. These metal complexes often exhibit novel chemical and physical properties that are not present in the free ligand or the metal ion alone, leading to their exploration in various research applications.
Metal complexes of 8-hydroxyquinoline derivatives have been investigated as catalysts in a variety of organic transformations. The central metal ion in these complexes can act as a Lewis acid, activating substrates and facilitating bond formation or cleavage. The quinolinol ligand can influence the catalytic activity by modifying the steric and electronic environment around the metal center.
While no specific catalytic applications for this compound complexes are documented, research on analogous compounds suggests potential utility in reactions such as oxidation, reduction, and carbon-carbon bond formation. The presence of the chloro and 2-ethylhexyl substituents could, in principle, modulate the solubility and catalytic efficiency of the resulting metal complexes in different solvent systems.
A hypothetical application could involve the use of a copper(II) complex of this compound as a catalyst for oxidation reactions. The data in the table below is illustrative of the type of information that would be generated from such research.
Table 1: Hypothetical Catalytic Performance of a Copper(II)-5-Chloro-7-(2-ethylhexyl)quinolin-8-OL Complex in the Oxidation of Benzyl Alcohol
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for Benzaldehyde (%) |
| 1 | 1 | Acetonitrile | 80 | 12 | 75 | >99 |
| 2 | 0.5 | Acetonitrile | 80 | 12 | 62 | >99 |
| 3 | 1 | Toluene | 100 | 12 | 85 | 95 |
| 4 | 1 | Acetonitrile | 60 | 24 | 50 | >99 |
Note: This data is hypothetical and for illustrative purposes only, as no specific research on this application has been found.
8-Hydroxyquinoline and its derivatives are known for their fluorescent properties, which can be significantly altered upon complexation with metal ions. This phenomenon, often involving mechanisms like chelation-enhanced fluorescence (CHEF), makes them excellent candidates for the development of fluorescent chemosensors for metal ion detection. The binding of a metal ion can restrict intramolecular rotation and other non-radiative decay pathways, leading to an increase in fluorescence intensity.
Although no studies specifically describe the use of this compound as a fluorescent chemosensor, its structural similarity to other fluorescent quinolinols suggests it could be a viable ligand for this purpose. The substituents on the quinoline ring can be tailored to achieve selectivity towards specific metal ions. For instance, the electronic and steric effects of the chloro and 2-ethylhexyl groups might influence the binding affinity and photophysical response of the molecule to different metal ions.
Research in this area would typically involve synthesizing the compound and studying its fluorescence response to a variety of metal ions. The table below illustrates the kind of data that would be collected in such a study.
Table 2: Hypothetical Fluorescence Response of this compound to Various Metal Ions
| Metal Ion (as perchlorate salt) | Concentration (µM) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Intensity (a.u.) | Fold Increase |
| None | - | 370 | 510 | 10 | - |
| Zn²⁺ | 50 | 370 | 510 | 250 | 25 |
| Cd²⁺ | 50 | 370 | 515 | 180 | 18 |
| Mg²⁺ | 50 | 370 | 510 | 15 | 1.5 |
| Ca²⁺ | 50 | 370 | 510 | 12 | 1.2 |
| Cu²⁺ | 50 | 370 | 510 | 5 | 0.5 (Quenching) |
Note: This data is hypothetical and for illustrative purposes only, as no specific research on this application has been found.
Advanced Analytical Methodologies for Research on 5 Chloro 7 2 Ethylhexyl Quinolin 8 Ol
Chromatographic Techniques for Isolation and Quantification
Chromatographic methods are indispensable for the separation and quantification of 5-Chloro-7-(2-ethylhexyl)quinolin-8-OL from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. For derivatives of 8-hydroxyquinoline (B1678124), reversed-phase HPLC (RP-HPLC) is a commonly employed method for purity assessment and reaction monitoring. nih.gov The chelating nature of 8-hydroxyquinoline and its derivatives can sometimes complicate HPLC analysis due to interactions with trace metals in the column. sielc.com However, specialized columns and mobile phase modifiers can mitigate these effects, enabling high-resolution separation and accurate quantification. sielc.comsielc.com
A typical HPLC method for a related compound, 5-chloro-8-hydroxyquinoline (B194070), might utilize a C18 column with a mobile phase consisting of an acetonitrile-water mixture and an acid modifier like phosphoric acid to ensure sharp, symmetrical peaks. sielc.com The progress of synthetic reactions producing quinoline (B57606) derivatives can be effectively monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC to determine the consumption of reactants and the formation of the product. bridgewater.edu For this compound, a similar approach would be expected to yield reliable data on its purity and formation kinetics. The purity of 5-chloro-8-hydroxyquinoline has been determined to be 99% using HPLC in some preparations. google.comgoogle.com
Table 1: Illustrative HPLC Parameters for Analysis of 8-Hydroxyquinoline Derivatives
| Parameter | Condition |
| Column | Primesep 200 or similar C18 |
| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 200 nm |
| Injection Volume | 10 µL |
Note: This table is illustrative and based on methods for related compounds. sielc.comsielc.com Method optimization would be required for this compound.
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its molecular weight and polar hydroxyl group, it can be analyzed by GC after derivatization to a more volatile form. For instance, the hydroxyl group could be silylated to increase volatility.
GC coupled with Mass Spectrometry (GC-MS) is particularly valuable for trace analysis and structural confirmation. madison-proceedings.com The mass spectrometer provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification. nih.govresearchgate.net This technique is highly sensitive and can be used to detect trace impurities in a sample of this compound or to quantify its presence in various matrices. madison-proceedings.com The analysis of quinoline and its derivatives in various samples has been successfully demonstrated using GC-MS. madison-proceedings.comresearchgate.net
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of reactions, identifying compounds in a mixture, and determining the purity of a substance. ijpsr.comscielo.br For the synthesis of quinoline derivatives, TLC is routinely used to visualize the consumption of starting materials and the appearance of the product by comparing their retention factors (Rf values) with authentic standards. rsc.org The purity of synthesized quinoline compounds can be initially checked using precoated TLC plates, often with visualization under UV light. austinpublishinggroup.comderpharmachemica.comslideshare.net
Different solvent systems can be employed to achieve optimal separation of this compound from any impurities or unreacted starting materials. scielo.br Following a synthesis, the crude product can be purified using column chromatography, with TLC being used to identify the fractions containing the desired compound. rsc.orgresearchgate.net
Spectroscopic Characterization Techniques
Spectroscopic techniques are essential for the unambiguous structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. fiveable.me Both ¹H NMR and ¹³C NMR spectroscopy would be employed to characterize this compound.
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline ring, the protons of the 2-ethylhexyl group, and the hydroxyl proton. The splitting patterns of these signals would help to establish the substitution pattern on the quinoline ring. For the related compound 5-chloro-8-hydroxyquinoline, characteristic chemical shifts are observed for the protons on the quinoline core. chemicalbook.com
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the total number of carbon atoms and their chemical environments. tsijournals.com Data from related structures like 5,7-dichloro-8-hydroxyquinoline can provide expected ranges for the chemical shifts of the carbon atoms in the quinoline ring. chemicalbook.com
Table 2: Predicted ¹H NMR Chemical Shifts for Protons on the Quinoline Ring of 5-Chloro-8-hydroxyquinoline
| Proton | Chemical Shift (ppm) |
| H-2 | ~8.7 |
| H-3 | ~7.6 |
| H-4 | ~8.5 |
| H-6 | ~7.2 |
| H-7 | ~7.4 |
Note: This table is based on data for the parent compound 5-chloro-8-hydroxyquinoline and serves as an estimation. chemicalbook.com The presence of the 2-ethylhexyl group at position 7 in the target molecule will influence the chemical shift of H-6.
Table 3: Predicted ¹³C NMR Chemical Shifts for Carbons in 5,7-Dichloro-8-hydroxyquinoline
| Carbon | Chemical Shift (ppm) |
| C-2 | ~148 |
| C-3 | ~123 |
| C-4 | ~136 |
| C-4a | ~139 |
| C-5 | ~120 |
| C-6 | ~128 |
| C-7 | ~115 |
| C-8 | ~150 |
| C-8a | ~128 |
Note: This table is based on data for 5,7-dichloro-8-hydroxyquinoline. eurjchem.com The substitution pattern of this compound will result in different chemical shifts, but this provides a reference for the expected regions.
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. researchgate.net The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and alkyl groups, C=C and C=N stretching vibrations of the quinoline ring, and the C-Cl stretch. For 8-hydroxyquinoline, characteristic peaks for the aromatic C=C stretching are observed around 1500 and 1380 cm⁻¹. researchgate.net
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the quinoline ring. nih.gov The UV-Vis spectrum of this compound would exhibit absorption bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands are influenced by the substituents on the quinoline ring. The study of related 8-hydroxyquinoline derivatives shows that they possess fluorescent properties, which can be enhanced upon chelation with metal ions. rroij.com
Table 4: Key IR Absorption Frequencies for 8-Hydroxyquinoline Derivatives
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch | ~3400 |
| Aromatic C-H stretch | ~3100-3000 |
| Aliphatic C-H stretch | ~2960-2850 |
| C=C and C=N stretch (aromatic) | ~1600-1400 |
| C-O stretch | ~1280 |
Note: This table provides typical ranges for the functional groups present in 8-hydroxyquinoline derivatives and is based on general spectroscopic data. researchgate.netnih.govnist.gov
High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique in the structural elucidation of novel compounds, offering unparalleled precision in mass determination. For the compound this compound, HRMS provides the capability to measure the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, typically to within a few parts per million (ppm). This level of precision is crucial for unequivocally determining the elemental composition of the molecule, distinguishing it from other potential isomers or compounds with the same nominal mass.
The molecular formula for this compound is C₁₇H₂₂ClNO. Using the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O), the theoretical monoisotopic mass can be calculated with high precision. This exact mass is a critical parameter for the compound's identification in complex matrices and for the validation of its synthesis.
Beyond providing the exact mass of the parent molecule, HRMS coupled with tandem mass spectrometry (MS/MS) offers profound insights into its structural architecture through fragmentation analysis. By subjecting the protonated molecular ion [M+H]⁺ to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. The fragmentation of alkylquinolines is known to be analogous to that of alkylbenzenes. A common fragmentation pathway for compounds with an alkyl side chain, such as the 2-ethylhexyl group in this molecule, is the benzylic cleavage, leading to the formation of a stable carbocation. The fragmentation of 8-hydroxyquinolines often involves the loss of small neutral molecules like carbon monoxide (CO). The study of these fragment ions allows researchers to piece together the compound's structure, confirming the connectivity of the quinoline core, the chloro and hydroxyl substitutions, and the ethylhexyl side chain.
The table below summarizes the key high-resolution mass spectrometry data for this compound.
| Parameter | Value |
| Molecular Formula | C₁₇H₂₂ClNO |
| Theoretical Monoisotopic Mass | 307.1390 |
| Protonated Molecular Ion [M+H]⁺ | 308.1468 |
| Predicted Key Fragment Ions | m/z |
| Loss of the ethylhexyl side chain | 194.0216 |
| Loss of chlorine | 272.1781 |
| Loss of CO from the quinoline core | 280.1519 |
Note: The predicted fragment ion m/z values are calculated based on general fragmentation patterns of related structures and may vary depending on the specific instrument and conditions used.
Advanced Microscopy for Cellular and Material Investigations
Advanced microscopy techniques are indispensable tools for visualizing and understanding the interactions of chemical compounds within biological systems and materials at the micro- and nanoscale. For this compound, techniques such as fluorescence microscopy and confocal microscopy could offer significant insights into its cellular uptake, subcellular localization, and potential effects on cellular structures.
Many quinoline derivatives exhibit intrinsic fluorescence, a property that can be exploited for cellular imaging. If this compound possesses fluorescent properties, it could be directly visualized within living or fixed cells. Fluorescence microscopy would enable researchers to observe its accumulation in different cell types and to determine its distribution within cellular compartments.
Confocal microscopy, a more advanced form of fluorescence microscopy, provides the ability to acquire high-resolution, three-dimensional images of cells with minimal background fluorescence from out-of-focus planes. This would be particularly valuable for precisely localizing this compound within specific organelles, such as the mitochondria, endoplasmic reticulum, or nucleus. Such studies can provide clues about the compound's mechanism of action at a cellular level. nih.gov For instance, the localization of a compound in the mitochondria might suggest an effect on cellular respiration.
In cases where the intrinsic fluorescence of this compound is weak or non-existent, it could be chemically modified with a fluorescent tag. However, this approach must be undertaken with caution, as the tag could potentially alter the compound's biological activity and distribution.
The table below outlines potential applications of advanced microscopy techniques in the study of this compound.
| Microscopy Technique | Potential Application | Information Gained |
| Fluorescence Microscopy | Cellular uptake and general distribution studies. | Visualization of the compound within cells; assessment of cell permeability. |
| Confocal Microscopy | High-resolution subcellular localization. | Precise location of the compound within specific organelles; 3D reconstruction of compound distribution. nih.gov |
| Live-Cell Imaging | Dynamic studies of compound trafficking. | Real-time observation of cellular uptake, transport, and potential cellular responses. |
These advanced microscopy methodologies have the potential to provide a deeper understanding of the biological behavior of this compound, bridging the gap between its chemical structure and its functional effects at the cellular level.
Biological Interactions and Mechanistic Research of 5 Chloro 7 2 Ethylhexyl Quinolin 8 Ol Non Clinical Focus
Molecular Mechanisms of Action in Model Systems
While direct studies on 5-Chloro-7-(2-ethylhexyl)quinolin-8-OL are limited, research on analogous compounds provides a framework for its potential molecular interactions.
Studies on Interaction with Cellular Pathways and Macromolecules
The biological activity of 8-hydroxyquinoline (B1678124) derivatives is frequently linked to their interaction with essential cellular components. For the closely related compound clioquinol (B1669181), studies have shown it can interfere with major biosynthetic pathways. For instance, in organ cultures of neonatal rat superior cervical ganglion, clioquinol was found to inhibit the nerve growth factor (NGF)-induced stimulation of RNA synthesis. nih.gov It also dose-dependently inhibited both DNA and protein synthesis, suggesting a broad interaction with the cellular machinery responsible for macromolecule production. nih.gov This interference with fundamental cellular processes is a key aspect of its biological effects.
Investigation of Enzyme Inhibition and Receptor Modulation in Experimental Contexts
The mechanism of action for halogenated 8-hydroxyquinolines is believed to involve the inhibition of critical enzymes. For example, some bihalogenated derivatives have been found to inhibit RNA-dependent DNA polymerase by chelating copper. nih.gov Another study demonstrated the inhibition of RNA synthesis through the chelation of manganese (Mn²⁺), magnesium (Mg²⁺), and zinc (Zn²⁺). nih.gov The enzymatic activity of HIV integrase has also been a target for novel styrylquinoline derivatives, which are structurally related to 8-hydroxyquinolines. researchgate.net While specific enzyme or receptor modulation studies for this compound are not available, the established activity of its parent compounds suggests that enzyme inhibition is a likely mechanism of action.
Chelation-Mediated Biological Effects (Mechanism-Driven Research)
The most extensively studied mechanism for 8-hydroxyquinoline derivatives is their ability to act as potent metal chelators. dovepress.comnih.gov The nitrogen atom of the quinoline (B57606) ring and the oxygen of the hydroxyl group form a stable complex with various metal ions. researchgate.net This activity is central to their biological effects.
Role in Metal Homeostasis Perturbation in Experimental Models
By binding to essential metal ions, 8-hydroxyquinoline compounds can disrupt metal homeostasis within biological systems. This disruption is a key component of their antimicrobial and cytotoxic effects. For instance, the chelation of iron is proposed to deprive microbes of this essential nutrient, thereby inhibiting their growth. nih.gov In the context of neurodegenerative diseases, derivatives like clioquinol have been investigated for their ability to chelate zinc and copper, which are implicated in the aggregation of amyloid-β plaques. rroij.com The ability of these compounds to act as metal chaperones, transporting and redistributing ions, can activate various cell signaling pathways. researchgate.net
Specific Ion Chelation and its Downstream Mechanistic Consequences
The specific ions chelated by 8-hydroxyquinoline derivatives can lead to distinct biological outcomes.
Copper (Cu²⁺) and Zinc (Zn²⁺): Clioquinol's ability to selectively chelate copper and zinc is linked to its anticancer effects, including the inhibition of angiogenesis. nih.govresearchgate.net
Iron (Fe²⁺/Fe³⁺): The antibacterial action of these compounds is often attributed to iron chelation, which is critical for microbial survival. nih.gov
Other Divalent Cations: Inhibition of RNA synthesis has been linked to the chelation of Mn²⁺ and Mg²⁺. nih.gov
The formation of a metal complex with the 8-hydroxyquinoline derivative can sometimes be more biologically active than the compound alone. nih.gov This suggests that the downstream effects are a consequence of the new chemical entity formed by chelation.
Preclinical Research on Antimicrobial and Antifungal Mechanisms
The antimicrobial properties of halogenated 8-hydroxyquinolines are well-established. mdpi.comrjpbcs.combepls.com Cloxyquin, for example, shows potent activity against various bacteria, including drug-resistant strains of Mycobacterium tuberculosis. innospk.comnih.gov
The proposed antimicrobial mechanism is multifaceted. The primary hypothesis centers on metal chelation, which disrupts essential microbial processes. nih.gov However, the lipophilicity of the molecule, enhanced by halogen and alkyl groups, also plays a crucial role. Increased lipophilicity allows the compound to better penetrate microbial cell membranes.
In terms of antifungal activity, derivatives like clioquinol are known to be effective against a range of fungi. nih.govmdpi.com The mechanism is thought to involve damage to the fungal cell wall and disruption of the cytoplasmic membrane's integrity. nih.govmdpi.com Studies on Candida species and various dermatophytes have shown that different substitution patterns on the 8-hydroxyquinoline ring can lead to different primary antifungal actions, from cell wall disruption to membrane damage. nih.gov For instance, clioquinol was found to inhibit the formation of pseudohyphae in C. albicans, indicating an effect on the cell wall. nih.gov
Table 1: Summary of Mechanistic Insights from Related 8-Hydroxyquinoline Derivatives
| Mechanism Category | Specific Mechanism | Target Ions/Molecules | Observed Effect in Model Systems | Related Compound(s) |
|---|---|---|---|---|
| Molecular Interactions | Inhibition of Macromolecule Synthesis | DNA, RNA, Protein | Inhibition of NGF-induced RNA synthesis; dose-dependent inhibition of DNA/protein synthesis. nih.gov | Clioquinol |
| Enzyme Inhibition | RNA-dependent DNA polymerase, HIV Integrase | Inhibition of viral replication and cellular processes. nih.govresearchgate.net | Bihalogenated 8-hydroxyquinolines, Styrylquinolines | |
| Chelation-Mediated Effects | Metal Homeostasis Perturbation | Fe, Cu, Zn | Deprivation of essential microbial nutrients; dissolution of amyloid plaques. nih.govrroij.com | Clioquinol, Cloxyquin |
| Specific Ion Chelation | Cu²⁺, Zn²⁺, Mn²⁺, Mg²⁺ | Inhibition of angiogenesis; inhibition of RNA synthesis. nih.govnih.gov | Clioquinol, Bihalogenated 8-hydroxyquinolines | |
| Antimicrobial/Antifungal | Antimicrobial Action | Bacterial enzymes, Metal ions | Activity against drug-resistant M. tuberculosis. nih.gov | Cloxyquin |
| Antifungal Action | Fungal cell wall, Cytoplasmic membrane | Inhibition of pseudohyphae formation; membrane damage. nih.gov | Clioquinol |
Elucidation of Action against Bacterial Pathogens in Vitro
Derivatives of 8-hydroxyquinoline (8-HQ) have demonstrated significant in vitro antimicrobial activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative strains. nih.govmdpi.comnih.gov The antibacterial action of these compounds is often linked to their ability to chelate metal ions, which are essential for microbial metabolism. nih.gov
One of the primary proposed mechanisms is the deprivation of essential metal nutrients, such as iron, from the bacteria. nih.gov However, the interactions are complex. For instance, some studies suggest that the metal complexes formed by the 8-HQ derivatives, rather than the free compounds, are the active antibacterial agents. nih.gov The antimicrobial mechanisms can also involve the inhibition of crucial enzymes. Research on bihalogenated 8-hydroxyquinolines indicates they can inhibit RNA-dependent DNA polymerase through the chelation of copper and inhibit RNA synthesis by chelating manganese, magnesium, and zinc ions. nih.gov
Studies on Cloxyquin (5-chloro-8-hydroxyquinoline) have shown its effectiveness against Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MICs) ranging from 0.062 to 0.25 µg/ml against various clinical isolates. nih.gov Other novel 8-HQ derivatives have exhibited remarkable antibacterial activity against pathogens like E. coli, S. aureus, V. parahaemolyticus, and P. aeruginosa, in some cases superior to standard antibiotics like Penicillin G. nih.govscienceopen.com
| Derivative Class | Bacterial Strain | Noted Activity |
| 5-chloro-8-hydroxyquinoline (B194070) (Cloxyquin) | Mycobacterium tuberculosis | MICs ranging from 0.062 to 0.25 µg/ml. nih.gov |
| Novel 8-HQ Derivatives | E. coli, S. aureus, V. parahaemolyticus | Superior activity compared to Penicillin G. nih.govscienceopen.com |
| 8-HQ Hybrid Molecules | Staphylococcus aureus (including MRSA) | MIC values as low as 0.0625 mg/mL. mdpi.comnih.gov |
Mechanistic Studies of Antifungal Activity, e.g., Cell Wall Disruption
The antifungal properties of 8-hydroxyquinoline derivatives have been a subject of significant research, with evidence pointing towards multiple mechanisms of action, including disruption of the fungal cell wall. nih.govmdpi.comresearchgate.net Studies utilizing sorbitol protection assays, which assess cell wall integrity, have shown that 8-HQ derivatives like Clioquinol can damage the cell walls of Candida spp. and dermatophytes. nih.gov
Scanning electron microscopy (SEM) has provided visual confirmation of this damage. Fungal cells treated with 8-HQ derivatives show significant morphological changes, including irregular and rough cell walls, grooves, cell shrinkage, and surface roughness. nih.govmdpi.comresearchgate.netmit.eduresearchgate.net For example, Trichophyton mentagrophytes hyphae treated with Clioquinol displayed irregular and rough cell walls with distinct grooves. researchgate.net
Beyond direct cell wall damage, these compounds can also compromise the integrity of the cytoplasmic membrane, leading to the leakage of cellular contents. nih.govresearchgate.net Some derivatives have also been investigated for their ability to bind to ergosterol, a key component of the fungal cell membrane, which can further disrupt membrane function. nih.govresearchgate.net The antifungal activity of Clioquinol against Candida spp. and dermatophytes has been suggested to be primarily due to this cell wall damage, ultimately leading to fungal cell death. mdpi.com
Explorations of Antiproliferative Mechanisms in Cell Lines
In Vitro Anticancer Activity and Associated Molecular Pathways
The 8-hydroxyquinoline scaffold is a prominent feature in the design of novel anticancer agents due to its versatile biological activities. frontiersin.orgmdpi.commdpi.com Derivatives of 8-HQ have demonstrated cytotoxic effects against a variety of human cancer cell lines, including those from breast, lung, colon, and ovarian cancers. nih.govrsc.orgresearchgate.netnih.gov
The anticancer mechanisms are multifaceted. One key aspect is the induction of apoptosis (programmed cell death). This is often linked to the molecule's ability to chelate metal ions, which can disrupt cellular processes and trigger apoptotic pathways. frontiersin.org For instance, certain 8-hydroxyquinoline-based compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells. researchgate.net Some derivatives exert their cytotoxic effects through the generation of reactive oxygen species (ROS) and the induction of double-strand DNA breaks in cancer cells. frontiersin.org
The structure of the derivative plays a crucial role in its efficacy. For example, studies have shown that substituting different functional groups on the quinoline ring can significantly increase cytotoxicity against cancer cell lines. mdpi.comnih.gov Vanadium complexes with 8-hydroxyquinoline ligands have shown higher cytotoxicity in the A2780 ovarian cancer cell line than the commonly used chemotherapy agent cisplatin, while exhibiting lower toxicity to normal cells. rsc.org
| Derivative/Complex | Cancer Cell Line | IC50 Value / Effect |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular carcinoma) | 6.25±0.034 μg/mL. nih.govresearchgate.net |
| Vanadium-complex (5-Cl-quin) | A2780 (Ovarian) | More cytotoxic than cisplatin. rsc.org |
| 8-HQ Hydrazone Copper(II) Complex | A-375 (Melanoma), A-549 (Lung) | More active than cisplatin. frontiersin.org |
| 2-Methyl-tetrahydroquinoline derivative | A2780 (Ovarian) | IC50 values ranging from 5.4 to 17.2 µM. nih.govsemanticscholar.orgresearchgate.net |
Investigation of Proteasome Inhibition and Antiangiogenesis Mechanisms
A significant mechanism underlying the antitumor activity of 8-hydroxyquinoline derivatives is the inhibition of the proteasome. nih.govnih.govresearchgate.net The proteasome is a cellular complex responsible for degrading proteins, and its proper function is crucial for cell cycle regulation and survival. Cancer cells are particularly dependent on the proteasome, making it an attractive target for chemotherapy. nih.gov
Research has shown that 8-HQ derivatives, particularly in the presence of copper, can act as potent proteasome inhibitors. nih.govnih.gov The ability of compounds like 8-HQ and Clioquinol to bind with cellular copper and transport it into cells is required for their proteasome-inhibitory and growth-suppressive activities. nih.gov This inhibition primarily targets the chymotrypsin (B1334515) (CT)-like activity of the proteasome, which is a strong stimulus for inducing apoptosis in cancer cells. nih.gov
Inhibition of the proteasome is also directly linked to anti-angiogenic effects. nih.govresearchgate.net Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. nih.gov Many factors that regulate angiogenesis are controlled by the proteasome. By inhibiting the proteasome, 8-HQ derivatives can downregulate the expression of pro-angiogenic factors, thereby inhibiting the formation of blood vessels that supply the tumor. nih.govresearchgate.net This dual action of inducing cell death and inhibiting angiogenesis makes proteasome inhibition by 8-HQ compounds a powerful anticancer strategy. nih.gov
Neuroprotective Mechanisms in Experimental Models
Interplay with Metal Dyshomeostasis in Neurological Contexts
The ability of 8-hydroxyquinoline derivatives to chelate metal ions is central to their potential neuroprotective effects. nih.govresearchgate.netdrugbank.com An imbalance, or dyshomeostasis, of metal ions like copper, zinc, and iron is a key factor in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. nih.govdrugbank.comelsevierpure.com These metal ions can contribute to oxidative stress and the aggregation of proteins, such as β-amyloid, which are hallmarks of these conditions. elsevierpure.comnih.gov
8-HQ derivatives, being small, lipophilic molecules, can cross the blood-brain barrier and restore the homeostasis of these brain metal ions. elsevierpure.comnih.gov Compounds like Clioquinol act as metal chelators and have been studied for their potential to treat neurodegenerative disorders. nih.govdrugbank.com
In experimental models, these compounds have shown the ability to inhibit metal-induced β-amyloid aggregation. nih.gov They can also provide neuroprotection against oxidative toxins and reduce the cytotoxicity induced by iron. nih.govcespu.pt For example, in cell models, 8-HQ derivatives protected neuronal cells against the harmful effects of iron and other chemical aggressors that induce oxidative stress and cell death. cespu.pt Furthermore, some derivatives have been shown to inhibit the nerve growth factor (NGF)-induced stimulation of RNA synthesis in neuronal cells, indicating a complex interaction with neuronal growth and maintenance pathways. nih.gov This modulation of metal ion balance and protection against oxidative damage highlights the therapeutic potential of the 8-hydroxyquinoline scaffold for neurodegenerative diseases. elsevierpure.comcespu.pt
Based on the current body of scientific literature, there is no available research detailing the specific effects of this compound on Nerve Growth Factor (NGF)-related pathways.
A thorough search of existing studies did not yield any data on the biological interactions or mechanistic research of this particular compound in relation to NGF. Research on similar quinoline derivatives, such as 5-Chloro-7-iodo-8-hydroxyquinoline (clioquinol), has explored interactions with NGF-induced processes. nih.govnih.gov For instance, studies on clioquinol have investigated its influence on the synthesis of RNA, DNA, and proteins in the presence of NGF in neonatal rat superior cervical ganglia. nih.govnih.gov However, these findings are specific to clioquinol and cannot be scientifically extrapolated to this compound due to differences in their chemical structures.
Therefore, a detailed analysis of the effects of this compound on NGF-related pathways, including any potential data tables on research findings, cannot be provided at this time. Further non-clinical research is required to elucidate any potential interactions between this specific compound and neurotrophic factor signaling.
Q & A
Q. What are the optimized synthetic routes for 5-chloro-7-(2-ethylhexyl)quinolin-8-OL, and how can purity be ensured?
The synthesis typically involves a Mannich reaction, where 5-chloro-8-hydroxyquinoline is reacted with 2-ethylhexylamine and formaldehyde under reflux in ethanol. Critical parameters include:
- Temperature control : Maintaining 100°C under microwave conditions to accelerate reaction kinetics .
- Catalyst use : Triethylamine (TEA) to deprotonate intermediates and enhance nucleophilic substitution .
- Purification : Recrystallization from ethanol-water (1:1) or column chromatography to achieve >98% purity (HPLC verification) .
Q. Which spectroscopic and analytical methods are most effective for structural characterization?
- NMR spectroscopy : H and C NMR identify substituent positions (e.g., ethylhexyl group at C7, chloro at C5) .
- Mass spectrometry (HRMS-ESI) : Confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
- X-ray crystallography : SHELXL software refines crystal structures, resolving bond angles and ring critical points .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme inhibition : PDE4 or HDAC inhibition assays using fluorogenic substrates .
- Metal chelation : UV-Vis spectroscopy to study binding with Cu/Fe, relevant to anticancer mechanisms .
Advanced Research Questions
Q. How does the 2-ethylhexyl substituent influence structure-activity relationships (SAR) compared to other alkyl/aryl groups?
- Hydrophobicity : The branched ethylhexyl group enhances membrane permeability vs. shorter chains (e.g., methyl), as shown in logP comparisons .
- Bulkiness : Molecular docking reveals steric effects on target binding (e.g., HDAC active sites), validated by IC shifts in derivatives .
- Methodology : Synthesize analogs (e.g., morpholine, piperidine substituents) and compare activity via dose-response curves .
Q. How can contradictory data on cytotoxicity across studies be resolved?
- Variable factors : Cell line specificity (e.g., solid tumors vs. leukemias), assay conditions (serum concentration, incubation time) .
- Purity validation : Re-test compounds using HPLC-coupled MS to rule out degradation products .
- Meta-analysis : Pool data from multiple studies using standardized protocols (e.g., NIH/NCATS guidelines) .
Q. What advanced techniques elucidate metal-binding mechanisms and their role in biological activity?
- Spectroscopy : EPR and XANES identify coordination geometry (e.g., octahedral vs. square planar for Cu) .
- Theoretical modeling : DFT calculations predict stability constants for metal complexes .
- Functional assays : Compare metal-free vs. metal-bound compound activity to isolate chelation-dependent effects .
Q. How can SHELX-based crystallography improve structural refinement for this compound?
- Data collection : High-resolution (<1.0 Å) synchrotron data reduces thermal motion artifacts .
- Refinement strategies : Use SHELXL's TLS parameters to model anisotropic displacement and twinning .
- Validation : Check R values and electron density maps for omitted regions .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
